![molecular formula C11H11FN2O B571890 5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1272756-02-1](/img/structure/B571890.png)
5'-Fluoro-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound characterized by a spirocyclic structure. This compound features a quinazolinone core fused with a cyclobutane ring, and a fluorine atom at the 5’ position. The unique spiro arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one typically involves a multi-step process. One common method is the spiro-condensation reaction, where a quinazolinone derivative reacts with a cyclobutane precursor under specific conditions. The reaction often requires the presence of a strong base and a suitable solvent, such as dimethylformamide or tetrahydrofuran, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the quinazolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce partially or fully reduced quinazolinone compounds.
Scientific Research Applications
5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique mechanical or optical properties.
Mechanism of Action
The mechanism of action of 5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one: Similar structure but with a cyclopentane ring instead of cyclobutane.
5’-Chloro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one: Chlorine atom at the 5’ position instead of fluorine.
Spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one: Contains a cyclohexane ring.
Uniqueness
5’-Fluoro-1’H-spiro[cyclobutane-1,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure also imparts distinct three-dimensional properties, making it a valuable scaffold in medicinal chemistry and material science .
Properties
IUPAC Name |
5-fluorospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-7-3-1-4-8-9(7)10(15)14-11(13-8)5-2-6-11/h1,3-4,13H,2,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZQHZPBPMNHNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C(=CC=C3)F)C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

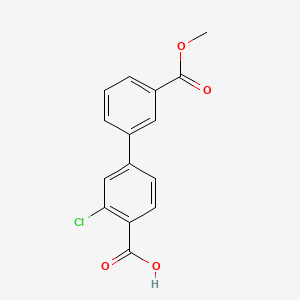
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)
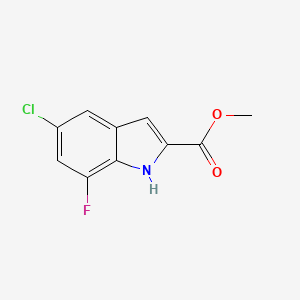
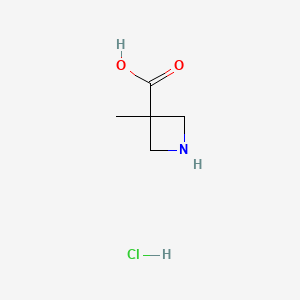
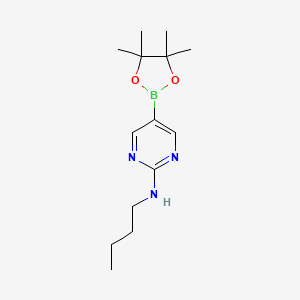
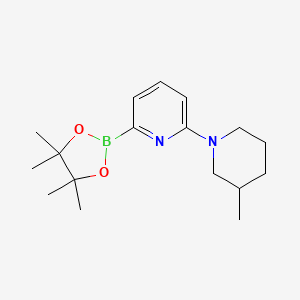
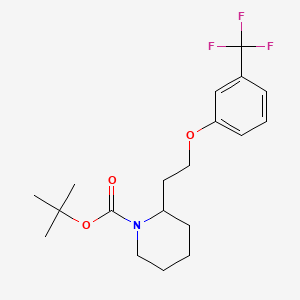
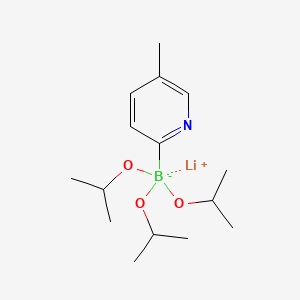
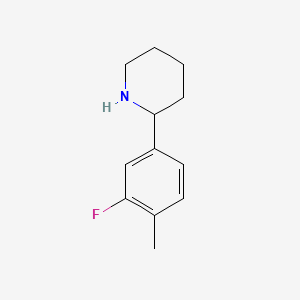
![[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol](/img/structure/B571825.png)
![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate](/img/structure/B571827.png)
![tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B571829.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B571830.png)
